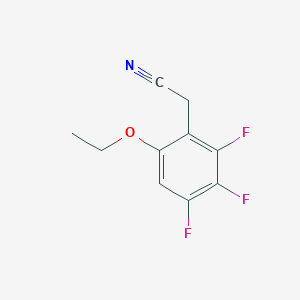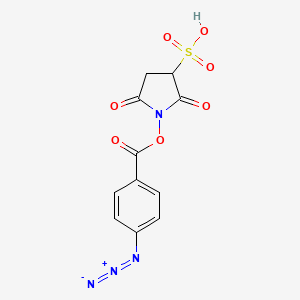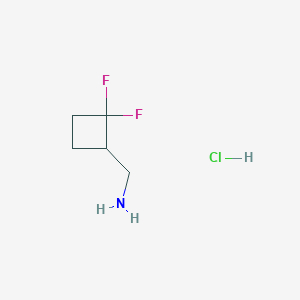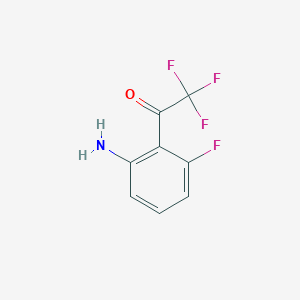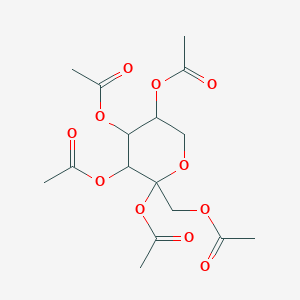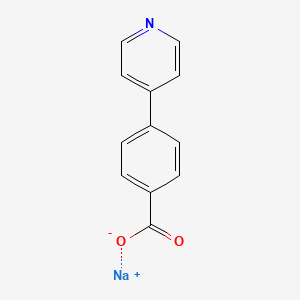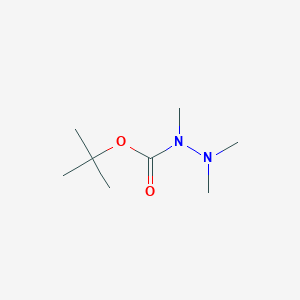
N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester
概要
説明
N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C8H18N2O2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Insecticidal Evaluation
The synthesis and larvicidal activities of novel N-oxalyl derivatives, including tert-butyl esters, were evaluated in a study by Mao et al. (2004). They found that some compounds exhibited higher larvicidal activities than the reference compound, with the carboxylic acid substituent being essential for high activity. These derivatives also displayed different physical properties, such as improved solubility in organic solvents (Mao, Wang, Huang, Bi, Chen, Liu, & Shang, 2004).
2. Synthesis of Chiral N-Protected Amino Acid Esters
Chevallet et al. (2004) described an easy synthesis of N-protected amino acid esters, including tert-butyl esters. The study showed that treating urethane N-protected carboxyanhydrides (UNCAs) with tert-butanol yielded corresponding N-protected amino acid tert-butyl esters (Chevallet, Fehrentz, Kieć‐Kononowicz, Devin, Castel, Loffet, & Martinez, 2004).
3. Facile Synthesis of N-Protected Amino Acids
Chevallet et al. (1993) reported a facile synthesis of a variety of N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives. This process was simple, inexpensive, scalable, and proceeded without observable racemization (Chevallet, Garrouste, Malawska, & Martínez, 1993).
4. Selective tert-Butyl Ester Deprotection
A study by Kaul et al. (2004) explored chemoselective hydrolysis of tert-butyl esters in the presence of acid-labile groups. They found that PhF protected amines were compatible with Lewis acid deprotection conditions, leading to the preparation of various N-(PhF)amino acids from tert-butyl esters (Kaul, Brouillette, Sajjadi, Hansford, & Lubell, 2004).
5. Polymer-Bound Carbonic Anhydrides in N-Acylation
Martin, Shambhu, and Digenis (1978) studied the reaction of aminocephalosporanic acid tert-butyl ester with polystyrene-bound mixed carbonic-carboxylic anhydrides, leading to N-acylated derivatives (Martin, Shambhu, & Digenis, 1978).
6. Synthesis and Crystal Structure Analysis
Xia (2001) prepared and analyzed the crystal structure of a compound involving tert-butyl ester, contributing to the understanding of molecular configurations in such compounds (Xia, 2001).
7. Synthesis and Insecticidal Activity of N-tert-butyl-N,N'-diacylhydrazines
Wang et al. (2011) synthesized new N-tert-butyl-N,N'-diacylhydrazine derivatives and assessed their insecticidal activities. The study indicated that 1,2,3-thiadiazoles could improve the activity of diacylhydrazines, aiding in pesticide development (Wang, Yang, Fan, Wu, Zhang, Mi, Wang, Zhang, Song, & Liu, 2011).
Safety and Hazards
While specific safety and hazard information for “N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester” is not available in the search results, it’s important to note that tert-butyl esters can pose thermal hazards. For instance, tert-butyl (2-ethylhexyl) monoperoxy carbonate, a related compound, is classified as a Class 2 hazardous substance with high explosion hazard . Therefore, it’s crucial to handle “N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester” with appropriate safety measures.
作用機序
Target of Action
N,N’,N’-Trimethylhydrazinecarboxylic acid tert-butyl ester, also known as tert-butyl N-(dimethylamino)-N-methylcarbamate, is primarily used as a protecting group for carboxylic acids . Its primary targets are carboxylic acid functionalities in organic compounds . The role of this compound is to protect these functionalities from unwanted reactions during synthesis .
Mode of Action
The compound interacts with its targets by forming a tert-butyl ester . This ester formation shields the carboxylic acid functionality from various nucleophiles and reducing agents . The resulting changes include increased stability of the compound and prevention of unwanted side reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of complex organic molecules . By protecting carboxylic acid functionalities, it allows for more controlled reactions and the formation of desired products . The downstream effects include improved yields and purities in synthetic reactions .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the successful synthesis of complex organic molecules . By protecting carboxylic acid functionalities, it allows for the selective reaction of other functional groups present in the molecule .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound exhibits excellent stability against various nucleophiles and reducing agents . It can be deprotected under acidic conditions . Therefore, the pH of the environment can significantly influence its action and stability. Additionally, the temperature and solvent used in the reaction can also impact the compound’s efficacy and stability .
生化学分析
Biochemical Properties
N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester plays a significant role in biochemical reactions, particularly in the context of esterification and transesterification processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of esters into acids and alcohols. The nature of these interactions often involves the formation of intermediate complexes that facilitate the transfer of functional groups, thereby influencing the overall reaction kinetics and outcomes .
Cellular Effects
The effects of N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain esterases, thereby preventing the hydrolysis of ester bonds. This inhibition can result in the accumulation of ester substrates, which may have downstream effects on cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester over time are critical factors in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and function. Threshold effects have been observed, with certain dosages leading to toxic or adverse effects, such as cellular apoptosis or necrosis. These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester is involved in several metabolic pathways, including those related to esterification and transesterification. It interacts with enzymes such as esterases and transferases, which facilitate the transfer of functional groups and the formation of new chemical bonds. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .
Transport and Distribution
The transport and distribution of N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cellular membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate its distribution within the cell, influencing its localization and activity .
Subcellular Localization
The subcellular localization of N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression .
特性
IUPAC Name |
tert-butyl N-(dimethylamino)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(6)9(4)5/h1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUXDBLOXYFXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441675 | |
| Record name | N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232615-10-0 | |
| Record name | N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



